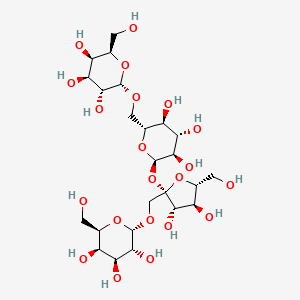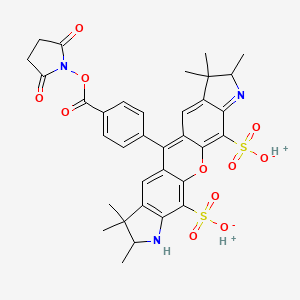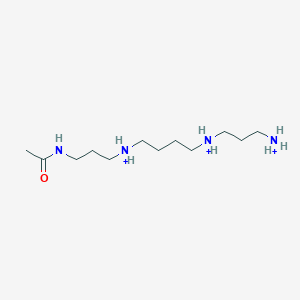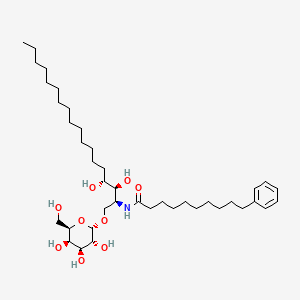
1-O-(alpha-D-galactopyranosyl)-N-(10-phenyldecanoyl)phytosphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-(alpha-D-galactopyranosyl)-N-(10-phenyldecanoyl)phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a 10-phenyldecanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-O-(alpha-D-galactopyranosyl)-N-(10-phenyldecanoyl)phytosphingosine is synthesized using phytosphingosine obtained from yeast. Its synthesis involves glycosidation with acetobromogalactose and alkaline hydrolysis of protective groups, leading to 1-O-(β-D-galactopyranosyl)-phytosphingosine. N-acylation with p-nitrophenylesters of fatty acids then produces cerebrosides (Pascher, 1974).
Biochemical Applications
This compound has been used to study glycosyltransferases, enzymes that transfer sugar moieties from donor to acceptor molecules. For instance, alpha-D-galactopyranosyl 1-(methylenediphosphonate) has been synthesized as a potential inhibitor of glycosyltransferases involved in metastasis processes (Vaghefi et al., 1987).
Immunological Studies
The compound also plays a role in immunological studies. For example, alpha-galactosyl ceramide analogues like this one have been shown to stimulate NKT cells via CD1d-mediated presentation, releasing Th1 and Th2 cytokines. Modifications of the phytosphingosine or fatty acyl chains have been researched for potential applications in treating or preventing viral, bacterial, and autoimmune conditions (Trappeniers et al., 2008).
Glycosphingolipid Synthesis
The synthesis of various glycosphingolipids, including analogues of this compound, is crucial for understanding cell membrane components. Research in this area includes developing efficient synthesis methods for related glycosphingolipids and exploring their biological activities (Costantino et al., 2002).
Propriétés
Nom du produit |
1-O-(alpha-D-galactopyranosyl)-N-(10-phenyldecanoyl)phytosphingosine |
|---|---|
Formule moléculaire |
C40H71NO9 |
Poids moléculaire |
710 g/mol |
Nom IUPAC |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-10-phenyldecanamide |
InChI |
InChI=1S/C40H71NO9/c1-2-3-4-5-6-7-8-9-10-13-16-22-27-33(43)36(45)32(30-49-40-39(48)38(47)37(46)34(29-42)50-40)41-35(44)28-23-17-14-11-12-15-19-24-31-25-20-18-21-26-31/h18,20-21,25-26,32-34,36-40,42-43,45-48H,2-17,19,22-24,27-30H2,1H3,(H,41,44)/t32-,33+,34+,36-,37-,38-,39+,40-/m0/s1 |
Clé InChI |
WQDDUOYIJXNUHJ-WVLAUNTOSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=CC=CC=C2)O)O |
SMILES canonique |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



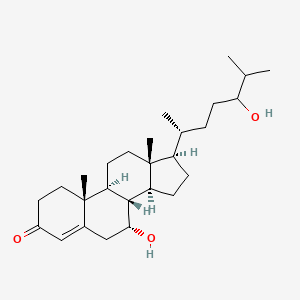
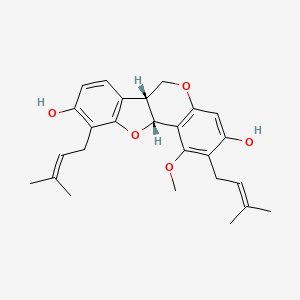
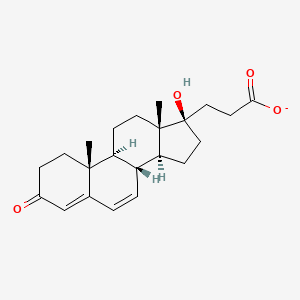
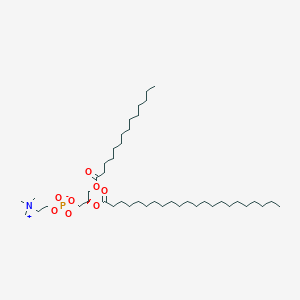
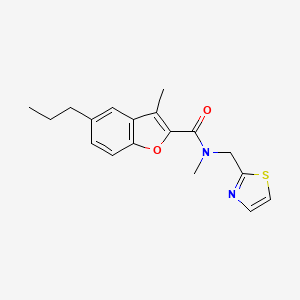

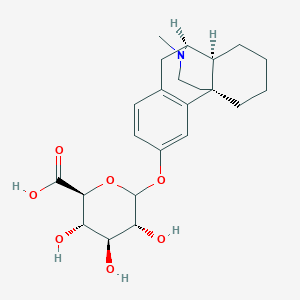
![[(2S,3R,4R,5S,6S,7S,8R,13S,17R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1263440.png)
